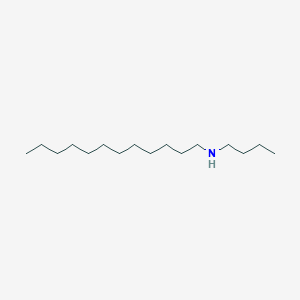

N-butyl-N-dodecylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H35N |

|---|---|

Molecular Weight |

241.46 g/mol |

IUPAC Name |

N-butyldodecan-1-amine |

InChI |

InChI=1S/C16H35N/c1-3-5-7-8-9-10-11-12-13-14-16-17-15-6-4-2/h17H,3-16H2,1-2H3 |

InChI Key |

BPWDRXCIUKMAOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N Butyl N Dodecylamine

Primary Synthesis Routes: Reductive Amination and Alkylation Approaches

The industrial and laboratory-scale synthesis of N-butyl-N-dodecylamine is predominantly achieved through two classical methods: reductive amination and direct N-alkylation.

Reductive Amination: This is one of the most versatile methods for preparing secondary amines. wikipedia.org The process involves the reaction of a primary amine with an aldehyde or a ketone to form an intermediate imine, which is subsequently reduced to the target amine without being isolated. youtube.comlibretexts.org For N-butyl-N-dodecylamine, two main pathways are viable:

The reaction of dodecylamine with butanal.

The reaction of butylamine with dodecanal.

The reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is then reduced using a suitable reducing agent. wikipedia.org

N-Alkylation: This approach involves the direct reaction of a primary amine with an alkyl halide. The synthesis of N-butyl-N-dodecylamine can be accomplished by reacting dodecylamine with a butyl halide (e.g., 1-bromobutane) or by reacting butylamine with a dodecyl halide (e.g., 1-bromododecane). A significant challenge with this method is controlling the degree of alkylation, as the secondary amine product can react further with the alkyl halide to form a tertiary amine (N,N-dibutyl-dodecylamine or N-butyl-N,N-didodecylamine) and even a quaternary ammonium (B1175870) salt. nih.gov To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often involving a specific choice of base and solvent. organic-chemistry.org

The efficiency and selectivity of reductive amination are highly dependent on the choice of catalyst and reducing agent.

Catalytic Systems:

Heterogeneous Catalysts: Noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are widely used, often with hydrogen gas (H₂) as the reductant. mdpi.com Raney Nickel is a more cost-effective alternative that also shows high activity. nih.gov These catalysts are favored in industrial settings due to their ease of separation from the reaction mixture and potential for recycling.

Homogeneous Catalysts: Ruthenium and Iridium complexes have been reported for the N-alkylation of amines with alcohols, a process related to reductive amination. organic-chemistry.orgrsc.org

Hydride Reducing Agents: In laboratory settings, hydride reagents are commonly used. Sodium borohydride (NaBH₄) is a mild reducing agent, but for imine reduction, the more selective sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the starting aldehyde. nih.govorganic-chemistry.org

Reaction Mechanism (Reductive Amination): The mechanism involves two key stages:

Imine Formation: The primary amine (e.g., dodecylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (butanal). This leads to a tetrahedral hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as a water molecule to form a stable iminium ion, which deprotonates to the imine. wikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. In catalytic hydrogenation, this occurs on the surface of the metal catalyst. With hydride reagents, a hydride ion (H⁻) attacks the imine carbon, and the resulting anion is protonated by the solvent to yield the final secondary amine. libretexts.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of N-butyl-N-dodecylamine while minimizing by-product formation. Key parameters include temperature, pressure, solvent, catalyst loading, and the molar ratio of reactants.

While specific data for N-butyl-N-dodecylamine is proprietary or scattered, studies on analogous long-chain secondary amines provide insight into typical optimization strategies. For instance, in the synthesis of N-methyl-dodecylamine from dodecanol and monomethylamine, the influence of hydrogen pressure and catalyst choice is significant.

| Entry | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity to Secondary Amine (%) |

| 1 | Ni 5189 D | 3 | 200 | 99.2 | 80.5 |

| 2 | Ni 5189 D | 10 | 200 | 99.5 | 92.3 |

| 3 | Ni 5189 D | 20 | 200 | 99.1 | 95.1 |

| 4 | Ni 5189 D | 30 | 200 | 98.5 | 95.0 |

Table 1: Influence of hydrogen pressure on the synthesis of N-methyl-dodecylamine, demonstrating that higher pressure favors the formation of the desired secondary amine. Data adapted from related industrial processes. google.com

Key Optimization Considerations:

Solvent: The choice of solvent can affect reactant solubility and catalyst activity. Alcohols like methanol or ethanol are common, but non-polar solvents have also been studied. scielo.br

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst degradation. An optimal temperature range must be experimentally determined. researchgate.net

Pressure: In catalytic hydrogenations, hydrogen pressure is a critical parameter. As shown in the table above, increasing H₂ pressure can improve selectivity towards the secondary amine by favoring the reduction of the imine intermediate and suppressing further alkylation. google.com

Catalyst Loading: The amount of catalyst affects the reaction rate. An optimal loading provides a high conversion rate without being unnecessarily costly. researchgate.net

Alternative Synthetic Pathways and Green Chemistry Considerations in Amine Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for amine synthesis. benthamscience.com These approaches aim to improve atom economy, reduce waste, and use less hazardous materials.

Hydrogen Borrowing Catalysis: This is an atom-economical process where an alcohol, instead of an aldehyde, is reacted with an amine. rsc.org A catalyst, typically based on Ru or Ir, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst. This method avoids the separate synthesis and purification of aldehydes and produces water as the only byproduct. rsc.org

Biocatalysis: The use of enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) offers a highly selective route to amines under mild, aqueous conditions. frontiersin.org These biocatalysts can exhibit high enantioselectivity, which is crucial for the synthesis of chiral amines, although less critical for an achiral molecule like N-butyl-N-dodecylamine.

Aqueous Media: Performing N-alkylation reactions in water instead of organic solvents is a significant green improvement. Reactions of amines with alkyl halides have been successfully carried out in water, often with the aid of a simple base like sodium bicarbonate, leading to excellent yields and simplifying product workup. researchgate.net

Use of Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (Pd, Pt, Ru, Ir) with catalysts based on more abundant and less toxic metals like iron, cobalt, or titanium is an active area of research. rsc.orgmdpi.com

Derivatization of N-butyl-N-dodecylamine: Quaternization and Amide Formation

N-butyl-N-dodecylamine serves as a precursor for the synthesis of other valuable chemical compounds through reactions involving its nitrogen atom.

Quaternary ammonium salts (QAS) are compounds with a central positively charged nitrogen atom bonded to four organic groups. Many QAS with low melting points are classified as ionic liquids. To synthesize a QAS from the secondary amine N-butyl-N-dodecylamine, a two-step alkylation is typically required.

Formation of a Tertiary Amine: The secondary amine is first converted to a tertiary amine by reaction with an alkylating agent. For example, reaction with methyl iodide would yield N-butyl-N-dodecyl-N-methylamine.

Quaternization: The resulting tertiary amine is then reacted with a second alkylating agent to form the quaternary ammonium salt. For example, reacting N-butyl-N-dodecyl-N-methylamine with benzyl chloride would yield N-benzyl-N-butyl-N-dodecyl-N-methylammonium chloride.

The synthesis often involves heating the amine with the alkylating agent in a suitable solvent. researchgate.net The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, can be tuned by carefully selecting the alkyl groups (R', R'') and the counter-anion (X⁻). mdpi.com

General Reaction Scheme: C₄H₉-NH-C₁₂H₂₅ + R'X → C₄H₉-N(R')-C₁₂H₂₅ C₄H₉-N(R')-C₁₂H₂₅ + R''X → [C₄H₉-N(R')(R'')-C₁₂H₂₅]⁺X⁻

As a secondary amine, N-butyl-N-dodecylamine can be readily converted into a tertiary amide. Amides are generally stable functional groups found in a vast range of chemical products.

The most common method for amide formation is the reaction of the amine with an acyl chloride or an acid anhydride. libretexts.org The reaction with an acyl chloride is typically rapid and exothermic, often performed in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct.

Alternatively, amides can be formed directly from a carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). khanacademy.org These reagents activate the carboxylic acid, allowing it to be attacked by the amine.

General Reaction with Acyl Chloride: C₄H₉-NH-C₁₂H₂₅ + R-COCl → C₄H₉-N(C₁₂H₂₅)-C(=O)R + HCl

This reaction allows for the introduction of a wide variety of functional groups (R) onto the amine nitrogen, creating derivatives with tailored properties for applications such as surfactants, ligands, or chemical intermediates.

Chemical Reactivity and Mechanistic Studies of N Butyl N Dodecylamine

Acid-Base Equilibria and Protonation Dynamics in Diverse Chemical Media

Like other aliphatic amines, N-butyl-N-dodecylamine acts as a weak base. The nitrogen atom's lone pair of electrons can accept a proton (H+) from an acid, forming a butyl-dodecylammonium ion. britannica.comlibretexts.org This equilibrium is fundamental to its behavior in solution.

The protonation dynamics are highly dependent on the chemical environment. In protic solvents like water, the amine participates in hydrogen bonding, and proton transfer is rapid. In aprotic solvents, the basicity can be significantly altered, and ion-pairing with the conjugate acid of the proton source becomes a more dominant factor. researchgate.net The general reaction with an acid (HA) is as follows:

(CH₃(CH₂)₃)(CH₃(CH₂)₁₁)NH + HA ⇌ [(CH₃(CH₂)₃)(CH₃(CH₂)₁₁)NH₂]⁺ + A⁻

Nucleophilic and Electrophilic Reactivity Profiles of N-butyl-N-dodecylamine

The primary mode of reactivity for N-butyl-N-dodecylamine stems from its nucleophilic character. libretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The lone pair on the nitrogen atom makes it an effective nucleophile, capable of attacking electron-deficient centers. libretexts.org

Nucleophilic Reactivity:

Alkylation: It can react with electrophiles such as alkyl halides in Sₙ2 reactions to form tertiary amines and subsequently quaternary ammonium (B1175870) salts. msu.edu The reaction proceeds by the nitrogen lone pair attacking the electrophilic carbon of the alkyl halide. britannica.com

Acylation: N-butyl-N-dodecylamine reacts with acylating agents like acid chlorides or anhydrides to form N,N-disubstituted amides. This is a crucial reaction in organic synthesis. britannica.com

Reactions with Carbonyls: While primary amines react readily with aldehydes and ketones to form imines, secondary amines like N-butyl-N-dodecylamine react reversibly to form enamines, provided there is an alpha-proton on the carbonyl compound. britannica.com

The nucleophilicity of amines is influenced by factors such as basicity, solvent, and steric hindrance. researchgate.netmasterorganicchemistry.com The bulky butyl and dodecyl groups on N-butyl-N-dodecylamine can sterically hinder its approach to highly crowded electrophilic centers, making it a less potent nucleophile than smaller secondary amines in certain contexts. masterorganicchemistry.com

Electrophilic Reactivity: N-butyl-N-dodecylamine itself is not typically considered an electrophile. For an amine to act as an electrophile, the nitrogen atom would need to be part of a leaving group or be positively charged and susceptible to nucleophilic attack, which is not a common reactivity pathway under normal conditions.

Oxidation and Reduction Pathways of N-butyl-N-dodecylamine under Controlled Conditions

The nitrogen atom in N-butyl-N-dodecylamine can undergo changes in its oxidation state through various chemical and electrochemical methods.

Oxidation: Electrochemical studies on aliphatic amines show that secondary amines can be oxidized, often more readily than primary amines. mdpi.com The oxidation process typically involves the removal of an electron from the nitrogen atom to form a radical cation as the initial intermediate. Subsequent reaction pathways can lead to the formation of imines, nitriles, or other degradation products. mdpi.comacs.org The general mechanism for the electrochemical oxidation of a secondary amine involves the formation of a primary ammonium ion as a product. mdpi.com Chemical oxidizing agents can also be used. For instance, reaction with nitrous acid (HNO₂) converts secondary amines into N-nitroso compounds (nitrosamines). britannica.com

Reduction: N-butyl-N-dodecylamine, as a saturated amine, is already in a reduced state. Further reduction of the amine functional group itself is not a typical reaction pathway. Reduction reactions involving this molecule would generally target other functional groups if they were present in a more complex derivative.

Coordination Chemistry of N-butyl-N-dodecylamine with Metal Centers

The lone pair of electrons on the nitrogen atom allows N-butyl-N-dodecylamine to function as a Lewis base, donating its electron pair to a metal ion (a Lewis acid) to form a coordination complex. wordpress.com In this context, the amine is referred to as a ligand. researchgate.net As it has only one donor atom, it is classified as a monodentate ligand. wordpress.com

Thermodynamics: The thermodynamic stability of a metal complex refers to the extent of complex formation at equilibrium. scispace.com It is quantified by the formation constant (K_f) or stability constant (β). scispace.com A high K_f value indicates a thermodynamically stable complex. libretexts.org The stability of complexes formed with N-butyl-N-dodecylamine depends on several factors:

The Metal Ion: Hard metal acids (e.g., Al³⁺, Cr³⁺) prefer to bind to hard bases (like amines with nitrogen donor atoms), while soft acids (e.g., Pt²⁺, Hg²⁺) prefer soft bases. highland.cc.il.us

The Ligand: The basicity of the amine influences its coordination ability.

Steric Effects: The bulky alkyl groups can influence the stability of the resulting complex through steric repulsion between ligands. scispace.com

While specific thermodynamic data for N-butyl-N-dodecylamine complexes is sparse, general principles of coordination chemistry apply. The formation of these complexes is often an exothermic process. mdpi.com

Kinetics: The kinetic stability of a complex refers to the speed at which it undergoes ligand exchange reactions. scispace.com Complexes are classified as either labile (reacting quickly) or inert (reacting slowly). scispace.com The kinetics of complex formation and ligand substitution involving N-butyl-N-dodecylamine would be studied under pseudo-first-order conditions to determine rate constants. nih.gov These rates are influenced by the nature of the metal ion, the solvent, and the steric profile of the amine ligand.

| Parameter | Description | Relevance to N-butyl-N-dodecylamine Complexes |

| Thermodynamic Stability | The measure of the extent to which a complex will form at equilibrium, related to the metal-ligand bond energy. scispace.com | Governed by the formation constant (K_f), influenced by the metal ion's nature and the amine's basicity and steric bulk. |

| Kinetic Stability | The rate at which a complex undergoes ligand exchange or decomposition. scispace.com | Determines whether the complex is labile or inert. Steric hindrance from the butyl and dodecyl groups can affect substitution rates. |

For complexes involving a monodentate ligand like N-butyl-N-dodecylamine, the coordination number and geometry are primarily determined by the metal ion's size, charge, and electronic configuration. msu.edu Common geometries include:

Tetrahedral or Square Planar: For coordination number 4. msu.edu

Trigonal Bipyramidal or Square Pyramidal: For coordination number 5.

Octahedral: For coordination number 6. msu.edu

Spectroscopic techniques are also vital for characterization.

Infrared (IR) Spectroscopy: Can confirm the coordination of the amine to the metal, as the N-H stretching and bending vibrations may shift upon complexation. New bands corresponding to metal-nitrogen (M-N) vibrations may appear in the far-IR region. nih.gov

NMR Spectroscopy: Can provide information about the structure of the complex in solution. nih.gov

UV-Vis Spectroscopy: Can be used to study complex formation and is often employed in kinetic and thermodynamic studies. nih.govscirp.org

Degradation Mechanisms of N-butyl-N-dodecylamine under Experimental Stress Conditions

The chemical stability of amines is a critical aspect, and they can degrade under various stress conditions such as elevated temperature, presence of oxidizing agents, or exposure to specific reagents. unit.no

Thermal Degradation: At high temperatures, C-N bond cleavage can occur, leading to the fragmentation of the molecule. The specific products would depend on the conditions (e.g., presence or absence of oxygen).

Oxidative Degradation: In the presence of oxygen or other oxidants, amines can undergo degradation. The mechanisms can be complex, potentially involving radical intermediates and leading to a variety of smaller amine and carbonyl compounds.

Reaction with Nitrites: A significant degradation pathway for secondary amines is the reaction with nitrous acid or other nitrosating agents (e.g., NOx, sodium nitrite) to form N-nitrosamines. nih.gov This reaction is a known issue in stability studies of pharmaceuticals containing secondary amine moieties. nih.gov The process is proposed to involve the reaction of NOx species with the secondary amine. nih.gov

Studies on the stability of various amines show that degradation is influenced by temperature, the presence of CO₂, and the solvent system. unit.noacs.org For N-butyl-N-dodecylamine, the long alkyl chains might influence its susceptibility to certain degradation pathways compared to smaller amines.

Advanced Spectroscopic and Structural Characterization of N Butyl N Dodecylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-butyl-N-dodecylamine in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a detailed map of the molecular framework can be constructed.

For N-butyl-N-dodecylamine, the NMR spectra are characterized by signals corresponding to the butyl and dodecyl alkyl chains. The protons and carbons directly attached to the nitrogen atom (α-positions) are the most deshielded due to the electron-withdrawing effect of the nitrogen, causing their signals to appear downfield. The signals become progressively more shielded (move upfield) with increasing distance from the amine group. The long dodecyl chain presents a series of overlapping methylene (B1212753) (-CH₂-) signals, which can be challenging to resolve completely in a simple one-dimensional spectrum.

Conformational analysis of the flexible alkyl chains can be inferred from coupling constants and through temperature-dependent NMR studies. Intermolecular interactions, such as protonation or hydrogen bonding, would cause significant changes in the chemical shifts of the N-H proton and the adjacent α-protons and α-carbons.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-butyl-N-dodecylamine Predicted values are based on standard chemical shift increments and data from analogous structures like n-butylamine and n-dodecylamine.

| Atom Position (Butyl Chain) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Atom Position (Dodecyl Chain) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | ~1.0-2.0 (broad) | - | C-1" (α-CH₂) | ~2.6-2.8 | ~50-52 |

| C-1' (α-CH₂) | ~2.6-2.8 | ~50-52 | C-2" (β-CH₂) | ~1.4-1.6 | ~32-34 |

| C-2' (β-CH₂) | ~1.4-1.6 | ~32-34 | C-3" to C-11" | ~1.2-1.4 | ~23-30 |

| C-3' (γ-CH₂) | ~1.3-1.5 | ~20-22 | C-12" (ω-CH₃) | ~0.8-0.9 | ~14-15 |

| C-4' (δ-CH₃) | ~0.9-1.0 | ~13-14 |

To overcome the signal overlap inherent in the one-dimensional NMR spectra of long-chain molecules, multi-dimensional NMR techniques are employed. tandfonline.com These experiments provide correlation data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): This 2D ¹H-¹H experiment identifies protons that are coupled to each other, typically on adjacent carbons. orgchemboulder.com For N-butyl-N-dodecylamine, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups along both the butyl and dodecyl chains, confirming their sequential connectivity. For instance, the protons on C-1' would show a correlation to the protons on C-2', which in turn would correlate with the protons on C-3', and so on.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps proton signals to the carbon signals of the atoms to which they are directly attached. orgchemboulder.com An HSQC spectrum is invaluable for unambiguously assigning the dense methylene region of the ¹³C spectrum. Each ¹H signal (or group of overlapping signals) will show a cross-peak to its corresponding ¹³C signal, allowing for a precise correlation of the proton and carbon skeletons of the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

For N-butyl-N-dodecylamine, a secondary amine, the key characteristic infrared absorption is the N-H stretching vibration, which appears as a single, typically weak band in the 3350-3310 cm⁻¹ region. orgchemboulder.com This distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none). miamioh.edu Other prominent bands include the strong C-H stretching vibrations of the numerous methylene and methyl groups between 2850 and 3000 cm⁻¹, and the C-N stretching vibration, which is expected in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations of the alkyl chains typically produce strong signals.

Hydrogen bonding studies are particularly relevant for the protonated form of the amine (N-butyl-N-dodecylammonium salts). Upon protonation, the N-H bond becomes an N-H⁺ bond. In the FTIR spectrum, this results in the disappearance of the sharp N-H stretch and the appearance of a very broad and strong absorption band at a much lower frequency, typically centered around 2400-2700 cm⁻¹, which is characteristic of ammonium (B1175870) salts. This shift and broadening are definitive evidence of strong hydrogen bonding between the ammonium cation and the counter-anion. nih.gov

Table 4.2: Characteristic Vibrational Frequencies for N-butyl-N-dodecylamine

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | FTIR | 3350 - 3310 | Single, weak band characteristic of secondary amines. |

| Asymmetric C-H Stretch (CH₃, CH₂) | FTIR, Raman | ~2960 - 2950 | Strong intensity. |

| Symmetric C-H Stretch (CH₃, CH₂) | FTIR, Raman | ~2870 - 2850 | Strong intensity. |

| N-H Bend | FTIR | 1650 - 1550 | Often weak or absent for secondary amines. |

| C-H Bend (Scissoring, Wagging) | FTIR | ~1470 - 1370 | Medium to strong bands. |

| C-N Stretch | FTIR | 1250 - 1020 | Medium to weak intensity. |

| N⁺-H Stretch (in salts) | FTIR | ~2700 - 2400 | Very broad, strong band indicating hydrogen bonding. |

Mass Spectrometry for Elucidating Reaction Pathways and Structural Modifications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized and subsequently fragmented; the pattern of these fragments serves as a molecular fingerprint.

For N-butyl-N-dodecylamine (molar mass = 241.46 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 241. As it contains one nitrogen atom, it follows the nitrogen rule, having an odd nominal mass. whitman.edu The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduwhitman.edu This cleavage results in a stable, resonance-stabilized iminium cation.

Two primary α-cleavage pathways exist for N-butyl-N-dodecylamine:

Loss of an undecyl radical (•C₁₁H₂₃) from the dodecyl chain, resulting in a fragment ion at m/z 86 .

Loss of a propyl radical (•C₃H₇) from the butyl chain, resulting in a fragment ion at m/z 198 .

The fragmentation rule of thumb states that the largest alkyl group is preferentially lost as the radical. Therefore, the cleavage of the dodecyl chain to produce the fragment at m/z 86 is expected to be the most favorable pathway, making this the base peak (the most intense peak) in the spectrum. whitman.edu Other less intense peaks would arise from further fragmentation and cleavage along the alkyl chains, typically resulting in a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Mass spectrometry is also crucial for monitoring reaction pathways, such as the synthesis of N-butyl-N-dodecylamine from its precursors or its subsequent conversion into derivatives like quaternary ammonium salts or amides.

Table 4.3: Predicted Key Fragments in the Mass Spectrum of N-butyl-N-dodecylamine

| m/z Value | Proposed Fragment Ion | Formation Pathway | Expected Intensity |

| 241 | [C₁₆H₃₅N]⁺ | Molecular Ion (M⁺) | Low to Medium |

| 198 | [CH₃(CH₂)₃NH=CH₂]⁺ | α-cleavage: Loss of •C₁₁H₂₃ | Medium |

| 86 | [CH₃(CH₂)₁₁NH=CH₂]⁺ | α-cleavage: Loss of •C₃H₇ | High (likely Base Peak) |

X-ray Crystallography and Diffraction Studies of N-butyl-N-dodecylamine Salts and Coordination Compounds

While obtaining a single crystal of the liquid N-butyl-N-dodecylamine at room temperature is not feasible, its salts (e.g., hydrochloride, hydrobromide, or carboxylates) can often be crystallized. X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

In the crystal structure of a salt, such as N-butyl-N-dodecylammonium chloride, the nitrogen atom would be protonated (R₂NH₂⁺). This ammonium cation acts as a hydrogen-bond donor. The key interactions governing the crystal packing would be charge-assisted hydrogen bonds of the N-H···Cl⁻ type. nih.gov These interactions would link the cations and anions into extended supramolecular assemblies, such as one-dimensional chains or two-dimensional sheets.

The long, flexible butyl and dodecyl chains would pack in a way to maximize van der Waals interactions. In many long-chain alkylammonium salts, the chains adopt an all-trans conformation and pack in an interdigitated or non-interdigitated bilayer arrangement, similar to lipids. The specific packing motif would depend on the size and shape of the counter-anion and the crystallization conditions.

Coordination compounds involving N-butyl-N-dodecylamine as a ligand would feature a coordinate bond between the lone pair of the nitrogen atom and a metal center. X-ray diffraction would precisely determine the geometry of the coordination sphere around the metal and the conformation of the bound amine ligand.

Table 4.4: Representative Crystal Data for an Analogous Dialkylammonium Salt (Dibutylammonium 2-amino-4-nitrobenzoate) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.0563 (10) |

| b (Å) | 11.2319 (5) |

| c (Å) | 16.5910 (8) |

| β (°) | 108.665 (2) |

| Key Interactions | Charge-assisted N-H···O hydrogen bonds |

This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.

Surface-Sensitive Spectroscopies (e.g., XPS, AFM) for Interfacial Studies Involving N-butyl-N-dodecylamine

The amphiphilic nature of N-butyl-N-dodecylamine, with its polar amine head group and nonpolar alkyl tails, makes it suitable for forming films and monolayers at interfaces. Surface-sensitive spectroscopies are essential for characterizing these interfacial structures.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical state of the top few nanometers of a surface. For a monolayer of N-butyl-N-dodecylamine adsorbed on a substrate, XPS can confirm its presence and chemical state. The high-resolution N 1s spectrum is particularly informative. A neutral secondary amine (R₂N-H) would exhibit a binding energy peak around 399.2-400.3 eV. acs.org If the amine protonates upon interaction with the surface, a second peak corresponding to the ammonium species (R₂NH₂⁺) will appear at a higher binding energy, typically around 401.5-402.0 eV. nih.gov The C 1s spectrum would be dominated by the signal from the alkyl chains (C-C, C-H) at ~285.0 eV, with a smaller, shoulder peak at higher binding energy (~286.5 eV) corresponding to the carbons directly bonded to the nitrogen (C-N).

Atomic Force Microscopy (AFM): AFM is a scanning probe technique that images surface topography with nanoscale resolution. When N-butyl-N-dodecylamine forms a self-assembled monolayer (SAM) on a flat substrate like mica or gold, AFM can visualize the morphology of the film. utwente.nl Topography images can reveal whether the monolayer is complete or contains pinholes and defects, and can show the formation of domains with different packing arrangements. The height of the monolayer, measured from a scratch in the film, can indicate the orientation of the molecules (i.e., whether the alkyl chains are tilted or oriented perpendicular to the surface). Adhesion force mapping, a specialized AFM mode, could be used to probe the chemical nature of the surface by measuring the interaction forces between the tip and the terminal methyl groups of the dodecyl chains.

Table 4.5: Expected XPS Binding Energies for N-butyl-N-dodecylamine on a Surface

| Core Level | Chemical Species | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-N | ~286.5 |

| N 1s | Secondary Amine (-NH-) | ~399.2 - 400.3 |

| N 1s | Protonated Amine (-NH₂⁺-) | ~401.5 - 402.0 |

Computational and Theoretical Chemistry of N Butyl N Dodecylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of N-butyl-N-dodecylamine, which in turn governs its chemical behavior. These methods allow for the prediction of various molecular properties that are crucial for understanding its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mpg.decmu.edu For N-butyl-N-dodecylamine, DFT calculations can reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is critical for predicting how the molecule will interact with other chemical species.

The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. youtube.comscience.gov A larger gap suggests higher stability and lower reactivity. irjweb.com

Table 1: Illustrative DFT Calculation Results for a Representative Secondary Amine

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.21636 | -5.887 |

| LUMO Energy | 0.04344 | 1.182 |

| HOMO-LUMO Gap | 0.2598 | 7.069 |

Note: This data is representative of a typical long-chain secondary amine and is provided for illustrative purposes due to the lack of specific published data for N-butyl-N-dodecylamine.

The charge distribution within the N-butyl-N-dodecylamine molecule, as calculated by DFT, would show a concentration of negative charge around the nitrogen atom due to its higher electronegativity. This makes the nitrogen atom a nucleophilic center, prone to attacking electron-deficient species. The long alkyl chains (butyl and dodecyl) would exhibit a relatively neutral charge distribution. Understanding this charge landscape is essential for predicting the molecule's role in chemical reactions. byu.eduresearchgate.netarxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. uq.edu.auunimi.it For a flexible molecule like N-butyl-N-dodecylamine, MD simulations can map out its conformational landscape, identifying the most stable arrangements (conformations) of its atoms. nih.govnih.gov

The butyl and dodecyl chains can adopt numerous conformations due to rotation around their carbon-carbon single bonds. MD simulations can reveal the preferred rotational states and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Solvation effects, which describe how a solvent influences the properties and behavior of a solute, can also be effectively studied using MD simulations. researchgate.netnih.gov By simulating N-butyl-N-dodecylamine in a solvent such as water or an organic solvent, one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. The long, nonpolar alkyl chains of N-butyl-N-dodecylamine would be expected to have low solubility in polar solvents like water, a phenomenon that can be quantitatively studied through the calculation of solvation free energy. acs.orgnih.govacs.org

Table 2: Illustrative Solvation Free Energy for a Representative Secondary Amine in Different Solvents

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | -2.5 |

| Chloroform | -7.8 |

| Carbon Tetrachloride | -7.2 |

Note: This data is representative and serves to illustrate the expected trend for a molecule with both polar and nonpolar components.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical methods can be employed to predict various spectroscopic parameters for N-butyl-N-dodecylamine, which can then be compared with experimental spectra for validation. escholarship.org For instance, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. amanote.comresearchgate.netresearchgate.net These calculated frequencies can aid in the assignment of peaks in an experimental infrared (IR) spectrum. youtube.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. These predictions are highly sensitive to the electronic environment of each atom and can be a powerful tool for confirming the molecular structure. Discrepancies between predicted and experimental spectra can point to specific molecular interactions or conformational effects not accounted for in the computational model.

Modeling of Intermolecular Interactions and Self-Assembly Processes Involving N-butyl-N-dodecylamine

N-butyl-N-dodecylamine, with its polar amine head and long nonpolar alkyl tails, is an amphiphilic molecule. This structure suggests a tendency to form organized structures in solution, a process known as self-assembly. nih.govrsc.org Computational modeling can be used to investigate the intermolecular interactions that drive these processes. chemrxiv.orgchemrxiv.orgyoutube.com

The primary intermolecular forces at play would include van der Waals interactions between the long alkyl chains and potential hydrogen bonding involving the amine group. uni-tuebingen.de Molecular dynamics simulations can be particularly useful in visualizing and quantifying these interactions, showing how individual molecules of N-butyl-N-dodecylamine might aggregate to form micelles or other supramolecular structures in different solvents. nih.govacs.org The study of these self-assembly processes is important for understanding the behavior of such molecules in various applications, including as surfactants or in the formation of nanomaterials. chemrxiv.orgmdpi.com

Applications of N Butyl N Dodecylamine in Advanced Materials and Chemical Processes Non Biomedical

Role as a Surfactant in Emulsion and Microemulsion Systems Research

Surfactants are fundamental to the formation and stabilization of emulsions and microemulsions, which are dispersions of two immiscible liquids, such as oil and water. N-butyl-N-dodecylamine, with its polar amine group and nonpolar alkyl chains, functions as a cationic surfactant (in its protonated form), adsorbing at the oil-water interface to stabilize droplets and enable the formation of these complex fluids.

In aqueous solutions, surfactant molecules like N-butyl-N-dodecylamine spontaneously self-assemble into organized structures known as micelles once a specific concentration, the critical micelle concentration (CMC), is reached. This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic alkyl tails and water molecules. wikipedia.org The butyl and dodecyl chains of the molecule form the core of the micelle, while the polar amine head groups are exposed to the aqueous phase.

Table 1: Critical Micelle Concentration (CMC) of Representative Cationic Surfactants

| Surfactant Name | Molecular Formula | CMC (mM) at 25°C |

| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃Br | ~15 |

| Tetradecyltrimethylammonium Bromide (TTAB) | C₁₄H₂₉N(CH₃)₃Br | ~3.5 |

| Cetyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃N(CH₃)₃Br | ~0.9 |

This table presents data for analogous single-chain quaternary ammonium (B1175870) surfactants to illustrate the effect of alkyl chain length on micelle formation. Generally, increasing the hydrophobicity (longer alkyl chains) leads to a lower CMC. The presence of two alkyl chains in N-butyl-N-dodecylamine would further enhance its hydrophobicity.

A primary function of surfactants in material science is their ability to reduce the interfacial tension (IFT) between immiscible phases, such as oil and water. cnislab.com N-butyl-N-dodecylamine achieves this by adsorbing at the liquid-liquid interface. The hydrophobic butyl and dodecyl tails penetrate the oil phase, while the hydrophilic amine head group remains in the aqueous phase. This molecular arrangement disrupts the strong cohesive forces between water molecules at the interface, thereby lowering the interfacial free energy and, consequently, the IFT. semanticscholar.org

Table 2: Representative Interfacial Tension (IFT) Data for Surfactant Solutions

| Surfactant System | Concentration (wt%) | Interfacial Tension (mN/m) |

| n-Hexane / Water | 0 | 49.0 |

| n-Hexane / Water + SDS | 0.1 | 8.5 |

| n-Hexane / Water + CTAB | 0.1 | 10.2 |

| n-Decane / Water + Alkanolamide | 0.2 | 0.1 |

This table shows examples of IFT reduction by various surfactants at oil-water interfaces. N-butyl-N-dodecylamine is expected to exhibit similar behavior, lowering the IFT between nonpolar and aqueous phases significantly as its concentration increases. cnislab.comresearchgate.net

N-butyl-N-dodecylamine as a Corrosion Inhibitor: Mechanistic Investigations

The corrosion of metals, an electrochemical process, can be significantly mitigated by the addition of corrosion inhibitors. Organic inhibitors, particularly those containing heteroatoms like nitrogen, are highly effective. N-butyl-N-dodecylamine serves as an effective corrosion inhibitor for metals like steel in acidic environments by adsorbing onto the metal surface and creating a protective barrier.

The mechanism of corrosion inhibition by N-butyl-N-dodecylamine begins with its adsorption onto the metal surface. This process involves the displacement of water molecules and the formation of a protective film. mdpi.com The adsorption can be characterized by two primary interaction types: physisorption, which involves electrostatic interactions between the protonated amine and a negatively charged metal surface (in the presence of adsorbed anions like Cl⁻), and chemisorption, which involves the sharing of the lone pair of electrons from the nitrogen atom with the vacant d-orbitals of the metal atoms. mdpi.com

The relationship between the inhibitor concentration and the extent of surface coverage (θ) is described by adsorption isotherms. For many amine-based inhibitors, the adsorption process fits the Langmuir adsorption isotherm, which assumes monolayer coverage on a uniform surface. ekb.egresearchgate.net The strength and spontaneity of the adsorption are quantified by thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) and the adsorption equilibrium constant (Kads). mdpi.com The adsorbed N-butyl-N-dodecylamine molecules orient themselves with the hydrophobic alkyl chains extending into the corrosive solution, forming a dense, water-repellent film that blocks the active corrosion sites. ekb.eg

Table 3: Typical Thermodynamic Parameters for Amine Adsorption on Steel in HCl

| Inhibitor | Adsorption Isotherm Model | Kads (L/mol) | ΔG°ads (kJ/mol) |

| Dodecylamine | Langmuir | 1.8 x 10⁴ | -34.5 |

| Octylamine | Langmuir | 1.1 x 10³ | -28.8 |

| Marjoram Extract | Langmuir | 6.9 x 10³ | -32.1 |

This table provides representative data for long-chain amine inhibitors. The large Kads values and negative ΔG°ads values indicate a strong, spontaneous adsorption process. N-butyl-N-dodecylamine is expected to show similar strong adsorption due to its long dodecyl chain and nitrogen heteroatom. mdpi.com

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two commonly used methods.

Potentiodynamic polarization studies involve scanning the potential of the metal and measuring the resulting current. The data provides key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). An effective inhibitor like N-butyl-N-dodecylamine will cause a significant decrease in the icorr value. Depending on how it affects the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, it can be classified as an anodic, cathodic, or mixed-type inhibitor. Long-chain amines typically act as mixed-type inhibitors, suppressing both reactions by blocking the surface. nargesgoudarzi.com

EIS involves applying a small amplitude AC signal over a range of frequencies to probe the electrochemical interface. gamry.com In the presence of an inhibitor, the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, increases significantly. Simultaneously, the double-layer capacitance (Cdl) often decreases due to the replacement of water molecules by the organic inhibitor film, which has a lower dielectric constant. gamry.com

Table 4: Representative Electrochemical Data for Corrosion Inhibition of Steel in Acid

| Inhibitor Concentration | icorr (μA/cm²) | Inhibition Efficiency (%) (from Polarization) | Rct (Ω·cm²) | Inhibition Efficiency (%) (from EIS) |

| Blank (0 ppm) | 620 | - | 50 | - |

| Inhibitor A (200 ppm) | 150 | 75.8 | 250 | 80.0 |

| Inhibitor B (500 ppm) | 110 | 82.3 | 480 | 89.6 |

This table illustrates the typical effect of an amine-based inhibitor on electrochemical corrosion parameters. As inhibitor concentration increases, the corrosion current density (icorr) decreases while the charge transfer resistance (Rct) increases, both indicating effective corrosion inhibition. mdpi.com

Application in Solvent Extraction and Separation Technologies

Solvent extraction, or liquid-liquid extraction, is a key technology for separating and purifying substances, particularly in hydrometallurgy and chemical processing. nih.gov Long-chain aliphatic amines, including secondary amines like N-butyl-N-dodecylamine, are widely used as basic extractants for the recovery of acids and metal ions from aqueous solutions. bme.hu

The extraction mechanism relies on the Lewis base character of the nitrogen atom. When extracting an acid (e.g., HCl), the amine in the organic phase (typically diluted in an inert solvent like kerosene) reacts with the acid from the aqueous phase at the interface. The amine is protonated, forming an ammonium salt (ion pair) that is soluble in the organic phase, thus transferring the acid from the aqueous to the organic layer. The reaction can be represented as:

R₂NH(org) + H⁺(aq) + A⁻(aq) ⇌ R₂NH₂⁺A⁻(org)

where R₂NH represents N-butyl-N-dodecylamine and A⁻ is the anion.

In metal extraction, the amine can function via two main mechanisms. In an anion exchange mechanism, the protonated amine salt extracts a negatively charged metal complex (e.g., [CoCl₄]²⁻). nih.gov Alternatively, in a solvating mechanism, the neutral amine molecule coordinates directly with a neutral metal salt. The efficiency of extraction is highly dependent on parameters such as the pH of the aqueous phase, the concentration of the amine in the organic phase, and the choice of diluent. bme.hu The extracted species can later be recovered from the organic phase in a stripping step, often using a basic or aqueous solution, allowing for the regeneration and reuse of the amine extractant. Synergistic effects, where the extraction efficiency is enhanced by combining the amine with another extractant (like an acidic chelating agent), are also an area of active research. nih.gov

Table 5: Factors Affecting the Extraction of HCl by Long-Chain Amines

| Parameter Varied | Observation |

| Amine Concentration | Extraction efficiency increases with higher amine concentration in the organic phase. |

| Aqueous HCl Concentration | The amount of HCl extracted into the organic phase increases with its initial concentration in the aqueous phase. |

| Temperature | Extraction is typically an exothermic process, so efficiency may decrease with increasing temperature. |

| Organic Diluent | The choice of diluent (e.g., kerosene, toluene, xylene) affects the solubility of the amine salt and influences extraction efficiency. |

This table summarizes the general trends observed in the solvent extraction of acids using long-chain amines like tri-n-dodecylamine, which are directly applicable to the behavior of N-butyl-N-dodecylamine. bme.hu

Extraction of Metal Ions and Organic Pollutants: Selectivity and Efficiency Studies

The presence of a lone pair of electrons on the nitrogen atom of N-butyl-N-dodecylamine allows it to act as a Lewis base, enabling it to form complexes with metal ions and interact with organic molecules. This property is harnessed in solvent extraction processes for the removal of contaminants from aqueous solutions.

Long-chain amines are effective extractants for various metal ions from aqueous media. researchgate.net The efficiency and selectivity of the extraction process are influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent. For instance, in the extraction of zinc (II), the stoichiometry of the extracted complex with tri-n-dodecylamine (a closely related tertiary amine) was determined to be (LH)₂·Zn(Cl₂), indicating the formation of an ion-pair complex in the organic phase. researchgate.net

The selectivity of N-butyl-N-dodecylamine for specific metal ions can be tuned by controlling the extraction conditions. For example, quantitative metal species tuning can significantly improve the extraction efficiency and selectivity for critical metals like vanadium. nih.gov Studies on various amine-based extraction systems have revealed the superior activities of certain metal species, allowing for the rational design of extraction processes. nih.gov

In addition to metal ions, N-butyl-N-dodecylamine can be employed in the liquid-liquid extraction of organic pollutants from water. nih.govresearchgate.net The efficiency of removal for non-ionic organic pollutants, such as phenols and bromocresol green, can be enhanced by exploiting the selective interactions between the pollutant and the amine in a multiphase system. nih.gov The general principle of solvent extraction for organic pollutants from water has been a traditional and effective method, though modern techniques aim to reduce the volume of organic solvents used. vt.edu

Table 1: Factors Influencing the Extraction Efficiency of Metal Ions Using Amine-Based Extractants

| Parameter | Effect on Extraction Efficiency | Rationale |

|---|---|---|

| pH of Aqueous Phase | Highly significant | Affects the protonation of the amine and the speciation of the metal ion in the aqueous phase. journalssystem.com |

| Extractant Concentration | Increases up to an optimal point | Higher concentration leads to a greater number of active sites for metal complexation. journalssystem.com |

| Type of Organic Diluent | Influences the solubility and stability of the extracted complex | The polarity and structure of the diluent can affect the solvation of the ion-pair complex. |

| Contact Time | Important for reaching equilibrium | Sufficient time is required for the mass transfer of the metal-amine complex from the aqueous to the organic phase. |

| Presence of Other Ions | Can have a competitive or synergistic effect | Other ions may compete for the extractant or form mixed-species complexes. |

Development of Liquid Membranes Incorporating N-butyl-N-dodecylamine

Liquid membranes (LMs) are a promising technology for the selective separation and concentration of various chemical species, combining extraction and stripping in a single process. vito.be N-butyl-N-dodecylamine can be incorporated as a carrier in different types of liquid membranes, such as supported liquid membranes (SLMs) and polymer inclusion membranes (PIMs), to facilitate the transport of metal ions and organic compounds. researchgate.netrsc.orgmdpi.com

In a supported liquid membrane setup, a porous support is impregnated with an organic phase containing the carrier. researchgate.net The carrier, N-butyl-N-dodecylamine, selectively binds with the target species at the feed-membrane interface, transports it across the membrane, and releases it into the stripping phase on the other side. The transport is driven by a concentration gradient. vito.be The use of ionic liquids in conjunction with carriers like long-chain amines can enhance the stability and performance of these membranes. mdpi.commdpi.com

The efficiency of transport in these membranes is dependent on factors such as the carrier concentration, the composition of the feed and stripping solutions, and the properties of the membrane support. For example, in the transport of Zinc (II) using tri-n-dodecylamine in a polypropylene (B1209903) supported liquid membrane, the flux was found to be dependent on the concentration of the carrier in the membrane phase and the stripping agent concentration in the receiving phase. researchgate.net

Table 2: Comparison of Liquid Membrane Types for Separation Processes

| Membrane Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Supported Liquid Membrane (SLM) | A microporous polymer support is filled with a carrier-containing organic solvent. researchgate.net | High selectivity, low energy consumption, simultaneous extraction and stripping. | Potential for membrane instability due to loss of the organic phase. researchgate.net |

| Polymer Inclusion Membrane (PIM) | A plasticized polymer membrane in which the carrier is entrapped. rsc.org | Greater stability compared to SLMs, no loss of carrier through emulsification. | Lower flux compared to SLMs due to higher viscosity of the membrane phase. |

| Emulsion Liquid Membrane (ELM) | An emulsion of the receiving phase in the membrane phase, which is then dispersed in the feed phase. | Large interfacial area for mass transfer, high separation efficiency. | Emulsion swelling and breakdown can be problematic, requiring a de-emulsification step. |

Catalytic Applications: Phase Transfer Catalysis and Organocatalysis

N-butyl-N-dodecylamine as a Catalyst or Co-catalyst in Specific Organic Transformations

N-butyl-N-dodecylamine can function as a precursor to phase transfer catalysts or act directly as an organocatalyst in certain organic reactions.

Phase Transfer Catalysis (PTC): Phase transfer catalysts are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. wisdomlib.org Tertiary amines like N-butyl-N-dodecylamine can be quaternized to form quaternary ammonium salts, which are effective phase transfer catalysts. wikipedia.org These catalysts are particularly useful in reactions involving two immiscible phases, such as an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate. operachem.com The lipophilic alkyl chains of the quaternary ammonium salt derived from N-butyl-N-dodecylamine would enhance its solubility in the organic phase, thereby efficiently transporting the anion from the aqueous phase. operachem.com

For example, in a nucleophilic substitution reaction, a quaternary ammonium salt can "ferry" a cyanide ion from an aqueous solution into an organic solvent to react with an alkyl halide. wikipedia.org The use of PTCs can lead to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents, contributing to greener chemical processes. wisdomlib.orgresearchgate.net

Organocatalysis: Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. rwth-aachen.denih.gov While N-heterocyclic carbenes (NHCs) are a prominent class of organocatalysts, simple amines can also catalyze certain transformations. princeton.edunih.govrsc.org The basic nature of N-butyl-N-dodecylamine allows it to act as a Brønsted or Lewis base catalyst. For instance, it can deprotonate a pro-nucleophile, activating it for addition to an electrophile. The specific applications of N-butyl-N-dodecylamine as an organocatalyst are less documented than for more complex amines, but its fundamental properties suggest potential in reactions such as aldol (B89426) condensations, Michael additions, and Knoevenagel condensations, particularly where a non-chiral base catalyst is required.

Integration into Polymer Systems and Composite Materials Research

Surface Modification of Polymers with N-butyl-N-dodecylamine

The surface properties of polymers, such as wettability, adhesion, and biocompatibility, can be tailored through surface modification techniques. core.ac.uk N-butyl-N-dodecylamine can be used to introduce amine functionalities onto polymer surfaces. This can be achieved through techniques like aminolysis, where the amine reacts with ester or amide groups on the polymer backbone, or by grafting the amine onto the surface after activation by methods such as plasma treatment. mdpi.comresearchgate.net

Introducing amine groups onto a polymer surface can significantly alter its characteristics. For instance, the basic amine groups can impart a positive charge to the surface at acidic or neutral pH, which can be useful for electrostatic interactions. Furthermore, these primary or secondary amine groups can serve as reactive sites for the covalent attachment of other molecules, such as biomolecules, dyes, or other polymers, to impart specific functionalities. google.com For example, surface-tethered amine groups can be used to immobilize heparin to create blood-compatible surfaces. google.com While the primary focus here is non-biomedical, the underlying chemical principles are the same for creating surfaces with tailored properties for various material applications. mdpi.com

Role in the Synthesis or Processing of Specific Advanced Materials

N-butyl-N-dodecylamine can play a role in the synthesis and processing of various advanced materials, including certain polymers and composite materials.

In polymer synthesis, amines can act as initiators or catalysts for polymerization reactions. For example, the anionic polymerization of n-butyl cyanoacrylate to form nanoparticles can be initiated by nucleophiles, including amines. nih.govresearchgate.net The concentration and type of amine can influence the polymerization rate and the molecular weight of the resulting polymer. mdpi.comresearchgate.net While specific studies on N-butyl-N-dodecylamine in this context are not widely reported, its nucleophilic nature makes it a potential candidate for initiating such polymerizations.

In the realm of composite materials, N-butyl-N-dodecylamine can be used as a dispersing agent or a surface modifying agent for fillers. researchgate.netmdpi.com For instance, in the preparation of polymer composites, fillers are often treated to improve their compatibility with the polymer matrix. The long dodecyl chain of N-butyl-N-dodecylamine can interact with the non-polar polymer matrix, while the amine group can interact with the surface of the filler, leading to better dispersion and improved mechanical properties of the composite material. Furthermore, in certain specialized applications, derivatives of polyalkylenepolyamines, which share functional similarities with N-butyl-N-dodecylamine, are used as corrosion inhibitors, which can be relevant in the context of protective coatings and composite materials designed for harsh environments. google.com

Advanced Analytical Methodologies for the Quantification and Detection of N Butyl N Dodecylamine in Research Matrices

Chromatographic Techniques (GC, HPLC) with Advanced Detection for Purity Assessment and Mixture Analysis

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), form the cornerstone of analytical strategies for N-butyl-N-dodecylamine. These methods are indispensable for separating the compound from impurities and other components within a mixture, thereby enabling accurate purity assessment.

Gas Chromatography is well-suited for volatile compounds like N-butyl-N-dodecylamine. brewerscience.combitesizebio.com However, the analysis of amines by GC presents a significant challenge. As a secondary aliphatic amine, N-butyl-N-dodecylamine is a highly active compound that can adsorb to the chromatographic support or column tubing, leading to distorted peak shapes, a phenomenon known as peak tailing. labrulez.com To circumvent this issue, specially deactivated columns are required for analysis. labrulez.com The separation in GC occurs as the vaporized sample, carried by an inert gas (mobile phase), interacts with the stationary phase within the column. ccsknowledge.com Compounds that interact weakly with the stationary phase move through the column more rapidly than those with stronger interactions. ccsknowledge.com For detection, while a Flame Ionization Detector (FID) is commonly used, a nitrogen-specific detector (NPD) can provide significantly enhanced sensitivity for nitrogen-containing compounds like N-butyl-N-dodecylamine. cdc.gov

High-Performance Liquid Chromatography serves as a complementary technique to GC, particularly for compounds that are less volatile or thermally sensitive. bitesizebio.comrjlm.ro In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. rjlm.ro Similar to GC, the separation is based on the differential interactions of the sample components with the stationary phase. mastelf.com The analysis of amines by conventional reversed-phase HPLC can be problematic, often resulting in poor peak symmetry due to interactions with residual silanol (B1196071) groups on silica-based stationary phases. sielc.com Advanced detection methods such as Diode Array Detectors (DAD), fluorescence detectors, and Evaporative Light Scattering Detectors (ELSD) have improved the sensitivity and specificity of HPLC analyses. longdom.org

The following table summarizes typical parameters for the chromatographic analysis of aliphatic amines.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Sample Volatility | Required; suitable for volatile or semi-volatile compounds. | Not required; suitable for a wide range of volatilities. |

| Common Detectors | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS). | UV-Vis/Diode Array Detector (DAD), Fluorescence Detector (FLD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). |

| Key Challenge | Peak tailing due to analyte adsorption on active sites in the column. labrulez.com | Poor peak shape on standard silica (B1680970) columns due to silanol interactions. sielc.com |

| Solution | Use of base-deactivated columns and liners. labrulez.comcdc.gov | Use of specialized columns (e.g., mixed-mode, low silanol activity) and mobile phase additives. sielc.comsielc.com |

Development of Specific Columns and Stationary Phases for N-butyl-N-dodecylamine Analysis

The successful chromatographic analysis of N-butyl-N-dodecylamine is critically dependent on the selection and development of appropriate columns and stationary phases that mitigate the analytical challenges associated with amines.

For Gas Chromatography, the key is to use a column that is sufficiently inert to prevent analyte adsorption. This is often achieved by treating the column packing material or the inner wall of a capillary column with a basic compound, such as potassium hydroxide (B78521) (KOH), to neutralize acidic active sites. labrulez.com Several types of packings are effective for amine separation:

Packed Columns : These often consist of a diatomaceous earth support coated with a stationary phase and a deactivating agent like KOH. labrulez.com

Porous Polymers : Resins like Chromosorb 103 have been specifically developed for amine separations. labrulez.com

Graphitized Carbons : Materials such as Carbopack, when coated with a stationary phase and deactivated, provide excellent separation for amines. labrulez.com

Capillary Columns : Modern analyses frequently employ capillary columns. A base-deactivated polyethylene (B3416737) glycol stationary phase, such as that found in a DB-CAM column, is specifically designed for amine analysis. nih.gov Alternatively, a common non-polar phase like 5% phenyl-methylpolysiloxane (e.g., DB-5) can be effective when used with a liner packed with KOH-coated glass wool. cdc.gov

For High-Performance Liquid Chromatography, stationary phase development has focused on overcoming the poor peak shapes observed with traditional silica-based reversed-phase columns.

Amine-Modified Polymeric Phases : These stationary phases, based on materials like polyvinyl alcohol modified with amine functional groups, offer an alternative to silica and are stable over a wide pH range. nih.gov

Mixed-Mode Stationary Phases : These innovative columns combine reversed-phase characteristics with ion-exchange capabilities. By incorporating strong ionic groups into the stationary phase, they provide a secondary interaction mechanism that improves retention and peak shape for charged analytes like protonated amines. sielc.com

Low Silanol Activity Phases : Some modern reversed-phase columns are manufactured to have minimal residual silanol group activity, making them more suitable for the analysis of basic compounds. sielc.com

The table below details specific stationary phases used for amine analysis.

| Technique | Stationary Phase Type | Specific Examples | Rationale for Use |

| GC | Base-Deactivated Packed Column | Diatomaceous earth + KOH + Apiezon L or Carbowax | Neutralizes active sites, preventing peak tailing. labrulez.com |

| Porous Polymer | Chromosorb 103 | Specifically developed for amine separation. labrulez.com | |

| Base-Deactivated Capillary | DB-CAM (Polyethylene Glycol) | Bonded and cross-linked phase designed for amines. nih.gov | |

| HPLC | Amine-Modified Polymer | Polyvinyl alcohol with secondary amine groups | Provides unique selectivity and pH stability. nih.gov |

| Mixed-Mode | Obelisc R, Primesep D | Combines reversed-phase and ion-exchange mechanisms for improved peak shape and retention. sielc.com | |

| Low Silanol Activity Reversed-Phase | Newcrom R1 | Minimizes undesirable interactions with basic analytes. sielc.com |

Electrochemical Methods for Sensitive Detection and Redox Behavior Analysis

Electrochemical methods offer a highly sensitive approach for the detection of N-butyl-N-dodecylamine and for the characterization of its redox behavior. The electrochemical oxidation of aliphatic amines is dependent on their structure, with secondary amines generally being easier to oxidize than primary amines. researchgate.net

The fundamental mechanism for the electrochemical oxidation of a simple secondary amine involves an irreversible one-electron transfer to produce an aminyl radical. researchgate.net This process can be studied using techniques like cyclic voltammetry, which provides information about the oxidation potential and the electrochemical behavior of the molecule. The potential at which oxidation occurs is influenced by the molecular structure and the presence of various substituents. researchgate.net While specific studies detailing the electrochemical behavior of N-butyl-N-dodecylamine are not prevalent, the general principles established for secondary amines are applicable. researchgate.netnih.gov These methods are valued for their high sensitivity and can be adapted for quantitative analysis in various research matrices.

Spectrophotometric and Fluorimetric Assays for N-butyl-N-dodecylamine Quantitation in Industrial Samples

For routine quantification, particularly in industrial settings, spectrophotometric and fluorimetric assays provide simple, rapid, and cost-effective alternatives to chromatography. researchgate.netscielo.br These methods typically rely on a chemical reaction that converts the non-absorbing or non-fluorescent N-butyl-N-dodecylamine into a derivative that can be easily measured.

Spectrophotometric assays involve a derivatization reaction that yields a colored product. The intensity of the color, which is proportional to the concentration of the amine, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). scielo.br A variety of reagents can be used for the determination of aliphatic amines, with the choice depending on the specific application and sample matrix. researchgate.net

Fluorimetric assays offer even greater sensitivity and are based on derivatization with a reagent that produces a fluorescent compound. acs.org A well-known derivatizing agent for primary and secondary amines is fluorescamine. It reacts rapidly with the amine to form a highly fluorescent product, while the reagent itself is non-fluorescent. This allows for the highly sensitive and selective quantification of the amine with minimal background interference. acs.org

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization in Complex Mixtures

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are the gold standard for the comprehensive characterization of N-butyl-N-dodecylamine in complex mixtures. longdom.orgwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capability of a gas chromatograph with the definitive identification power of a mass spectrometer. waters.comnih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized. Common ionization techniques include Electron Impact (EI), which generates a reproducible fragmentation pattern that serves as a molecular fingerprint for structural elucidation, and Chemical Ionization (CI), a softer technique that typically produces a strong protonated molecular ion ([M+H]+), confirming the molecular weight of the compound. waters.com The high sensitivity and selectivity of GC-MS make it an invaluable tool for detecting and quantifying trace levels of N-butyl-N-dodecylamine in complex environmental or biological samples. copernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful platform for analyzing compounds that are not amenable to GC. rsc.orgnorthwestern.edu The combination of HPLC separation with MS detection allows for the highly selective and sensitive analysis of N-butyl-N-dodecylamine in diverse matrices. longdom.orgnorthwestern.edu The mass spectrometer not only acts as a detector but also provides mass information that confirms the identity of the chromatographic peak. northwestern.edu The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the parent ion, which significantly reduces matrix interference and improves the limits of detection. northwestern.edu

A comparison of these powerful hyphenated techniques is provided below.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Applicability | Volatile and thermally stable compounds. bitesizebio.com | Wide range of compounds, including non-volatile and thermally labile ones. bitesizebio.com |

| Separation | High-resolution separation in the gas phase. | High-performance separation in the liquid phase. |

| Ionization | Electron Impact (EI) for structural fingerprinting, Chemical Ionization (CI) for molecular weight confirmation. waters.com | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Strengths | Excellent for volatile amines, established libraries of mass spectra for identification. | Versatile for a broad range of analytes, high sensitivity and selectivity, especially with tandem MS (MS/MS). longdom.orgrsc.org |

| Use Case | Identification and quantification of N-butyl-N-dodecylamine in air samples or as a volatile component in mixtures. copernicus.org | Quantification of N-butyl-N-dodecylamine in complex liquid matrices like industrial process streams or biological fluids. |

Environmental Transformation and Degradation Studies of N Butyl N Dodecylamine Non Toxicological Focus

Biodegradation Pathways and Microbial Degradation Kinetics in Aquatic and Soil Systems

The biodegradation of aliphatic amines is a crucial process in their removal from aquatic and soil systems. Long-chain aliphatic amines are generally considered susceptible to biodegradation by various microorganisms. canada.ca Studies on similar compounds, such as primary fatty amines, have demonstrated that they are readily biodegradable. For instance, alkylamines with chain lengths from C8 to C18 have been shown to be biodegradable in standard tests. nih.gov

The microbial degradation of long-chain alkylamines is believed to proceed through oxidative deamination, where the amine group is cleaved, followed by the degradation of the resulting alkyl chains. In the case of N-butyl-N-dodecylamine, a secondary amine, the initial step would likely involve the enzymatic cleavage of one of the N-C bonds. One plausible pathway involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that subsequently hydrolyzes to yield butylamine and dodecanal, or dodecylamine and butanal. These intermediates would then enter respective metabolic pathways. The aldehydes would likely be oxidized to carboxylic acids and then undergo β-oxidation, while the primary amines would be further degraded.

Interactive Data Table: General Biodegradation Potential of Aliphatic Amines

| Compound Class | Biodegradability | Influencing Factors | Potential Intermediates |

| Long-chain aliphatic amines | Generally biodegradable | Temperature, pH, microbial population | Aldehydes, carboxylic acids, primary amines |

| Secondary amines | Susceptible to microbial degradation | Co-metabolism with other carbon sources | Primary amines, aldehydes |

Photolytic and Oxidative Degradation Mechanisms under Environmental Conditions

N-butyl-N-dodecylamine may undergo degradation in the environment upon exposure to sunlight and reactive oxygen species. The photolytic degradation of aliphatic amines can occur through direct photolysis, if the molecule absorbs light in the solar spectrum, or indirect photolysis, mediated by photosensitizing agents present in the environment (e.g., humic substances).

Oxidative degradation is another significant pathway. Aliphatic amines can react with hydroxyl radicals (•OH), which are highly reactive oxidants found in the atmosphere and in sunlit surface waters. The reaction of secondary amines with hydroxyl radicals typically involves hydrogen abstraction from a C-H bond adjacent to the nitrogen atom, leading to the formation of an α-aminoalkyl radical. This radical can then react with oxygen to form a variety of degradation products, including imines, aldehydes, and smaller amines.

Ozonation is another potential oxidative degradation process, particularly in water treatment scenarios. The reaction of ozone with secondary amines can lead to the formation of nitroalkanes and N-dealkylated products. The initial step is believed to be the formation of an amine-ozone adduct.

Sorption and Mobility Studies in Environmental Matrices

The sorption of N-butyl-N-dodecylamine to soil and sediment is a key process that influences its mobility and bioavailability in the environment. As an aliphatic amine, its sorption behavior is expected to be influenced by soil properties such as organic carbon content, clay content, and pH.

At typical environmental pH values, aliphatic amines can be protonated, existing as cations. This positive charge can lead to strong electrostatic interactions with negatively charged soil components like clay minerals and organic matter. Therefore, cation exchange is likely to be a significant sorption mechanism.

Interactive Data Table: Expected Sorption Behavior of N-butyl-N-dodecylamine

| Sorption Mechanism | Influencing Soil Properties | Expected Mobility | Key Parameters |

| Cation Exchange | Clay content, pH, Cation Exchange Capacity (CEC) | Low | Kd |

| Hydrophobic Partitioning | Soil Organic Carbon (SOC) content | Low | Koc |

Development of Environmental Fate Models for N-butyl-N-dodecylamine

Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. researchgate.net These models integrate information on a chemical's physical-chemical properties and its transformation and transport processes.

Currently, there are no specific environmental fate models that have been developed or calibrated for N-butyl-N-dodecylamine. However, general multimedia fate models could be parameterized to estimate its environmental distribution. To do this, key input parameters would be required, including:

Physical-Chemical Properties: Vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

Degradation Rates: Biodegradation half-lives in soil and water, and rates of photolysis and oxidation.

Partitioning Coefficients: The soil organic carbon-water partitioning coefficient (Koc).